2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H25ClN2O3S and its molecular weight is 396.93. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated as inhibitors against selected human carbonic anhydrase (CA) isoforms, namely hCA I, II, IX, and XII. Compounds with high selectivity and potency against hCA IX, a validated drug target for anticancer agents, have been considered of interest for further medicinal and pharmacologic studies due to their potential in anticancer/antimetastatic therapies (Nabih Lolak et al., 2019).
Enzyme Inhibition
A series of novel ureido benzenesulfonamides incorporating triazine moieties were synthesized and showed potent inhibition against hCA IX with sub-nanomolar Ki, highlighting their potential as selective inhibitors for treating diseases such as glaucoma, epilepsy, obesity, and cancer (Nabih Lolak et al., 2019).
Antimicrobial and Antifungal Activities
N-substituted derivatives of acetamide bearing the piperidine moiety were synthesized and showed promising activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, indicating their potential in developing new antimicrobial and antifungal agents (H. Khalid et al., 2014).
Corrosion Inhibition
Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations indicated that these derivatives could serve as effective corrosion inhibitors, which is crucial for protecting metal surfaces in industrial applications (S. Kaya et al., 2016).
Properties
IUPAC Name |
2-chloro-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3S/c1-14-11-17(15(2)25-14)13-22-9-7-16(8-10-22)12-21-26(23,24)19-6-4-3-5-18(19)20/h3-6,11,16,21H,7-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDGRFZTKPBQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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